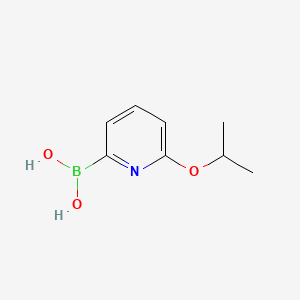

(6-Isopropoxypyridin-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Isopropoxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropoxy group at the sixth position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-Isopropoxypyridin-2-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a substituent on the pyridine ring, followed by borylation to introduce the boronic acid group.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The halogen-metal exchange followed by borylation remains a fundamental and reliable method for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: (6-Isopropoxypyridin-2-yl)boronic acid primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base

Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds by coupling the boronic acid with an amine or alcohol in the presence of a copper catalyst.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol) under mild conditions

Chan-Lam Coupling: Copper catalyst (e.g., copper acetate), base (e.g., pyridine), and solvent (e.g., dichloromethane) under ambient conditions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives

Chan-Lam Coupling: Amino or alkoxy derivatives.

Aplicaciones Científicas De Investigación

(6-Isopropoxypyridin-2-yl)boronic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of (6-Isopropoxypyridin-2-yl)boronic acid in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halogen.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

(6-Isopropoxypyridin-2-yl)boronic acid can be compared with other pyridinylboronic acids:

(2-Pyridinyl)boronic acid: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain contexts.

(4-Pyridinyl)boronic acid: Substituted at a different position on the pyridine ring, leading to different electronic and steric properties.

(3-Isopropoxypyridin-2-yl)boronic acid: Similar structure but with the isopropoxy group at the third position, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for particular synthetic applications.

Actividad Biológica

(6-Isopropoxypyridin-2-yl)boronic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols, which is a crucial feature for their biological activity. Their applications range from drug design to biochemical sensors and enzyme inhibitors .

Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which are vital in cancer therapy. This compound has been shown to halt the cell cycle at the G2/M phase in certain cancer cell lines, leading to reduced cell proliferation . The compound's mechanism involves the inhibition of proteasomal degradation pathways, which are often upregulated in cancer cells.

Antibacterial Properties

The compound exhibits significant antibacterial activity against various resistant strains. It operates by inhibiting class C β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Studies have demonstrated that this compound binds effectively to these enzymes, showcasing an inhibitory constant (Ki) in the low micromolar range . This property positions it as a promising candidate for addressing antibiotic resistance.

Structure-Activity Relationship (SAR)

A detailed SAR analysis of this compound revealed that modifications to the pyridine ring significantly affect its biological activity. For instance, substituents at the 6-position enhance binding affinity and antibacterial efficacy .

| Modification | Effect on Activity |

|---|---|

| 6-Isopropoxy Group | Increases solubility and antibacterial potency |

| Hydroxyl Substitutions | Enhance interaction with enzyme active sites |

| Variations in Boron Placement | Alter binding dynamics with target proteins |

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The IC50 values indicate a potent effect, particularly against multiple myeloma cells, suggesting its potential utility in targeted cancer therapies .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound can be administered intravenously with favorable absorption characteristics. However, optimization is necessary to enhance its bioavailability at therapeutic targets . Toxicological assessments have shown that while it possesses anticancer properties, careful evaluation of its safety profile is essential.

Propiedades

IUPAC Name |

(6-propan-2-yloxypyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-6(2)13-8-5-3-4-7(10-8)9(11)12/h3-6,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMWLHPNTJNJAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671271 |

Source

|

| Record name | {6-[(Propan-2-yl)oxy]pyridin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315350-54-9 |

Source

|

| Record name | {6-[(Propan-2-yl)oxy]pyridin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.